Desmethylofloxacin

Antimicrobial Susceptibility Metabolite Pharmacology In Vitro Activity

Desmethylofloxacin (CAS 82419-46-3, also designated N-Desmethyl ofloxacin) is the primary N-demethylated metabolite of the fluoroquinolone antibiotic ofloxacin and is classified as a small-molecule drug metabolite. It retains a core fluoroquinolone structure with a molecular formula of C17H18FN3O4 and a molecular weight of 347.34 g/mol.

Molecular Formula C17H18FN3O4
Molecular Weight 347.34 g/mol
CAS No. 82419-46-3
Cat. No. B1222125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylofloxacin
CAS82419-46-3
Synonymsdesmethyl ofloxacin
desmethylofloxacin
Molecular FormulaC17H18FN3O4
Molecular Weight347.34 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C3C4=C2OCCN4C=C(C3=O)C(=O)O)F
InChIInChI=1S/C17H18FN3O4/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
InChIKeyRTWRSOHWLYXRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylofloxacin (CAS 82419-46-3) Procurement Guide for Analytical Reference Standards and Metabolite Research


Desmethylofloxacin (CAS 82419-46-3, also designated N-Desmethyl ofloxacin) is the primary N-demethylated metabolite of the fluoroquinolone antibiotic ofloxacin and is classified as a small-molecule drug metabolite [1]. It retains a core fluoroquinolone structure with a molecular formula of C17H18FN3O4 and a molecular weight of 347.34 g/mol [2]. Unlike the parent drug which is administered therapeutically, this compound is primarily sourced as a high-purity analytical reference standard for impurity profiling, metabolite identification, and pharmacokinetic method development .

Desmethylofloxacin (CAS 82419-46-3): Critical Differentiators for Procurement vs. Parent Drug and Other Fluoroquinolones


Despite belonging to the same fluoroquinolone class, desmethylofloxacin cannot be functionally or analytically interchanged with ofloxacin, levofloxacin, or their N-desmethyl metabolites. Direct comparative in vitro data demonstrate that desmethylofloxacin possesses markedly lower antibacterial potency than the parent drug ofloxacin [1]. Furthermore, while it shares an identical molecular formula and core scaffold with the desmethyl metabolite of levofloxacin (Desmethyl Levofloxacin, CAS 117707-40-1), desmethylofloxacin exists as a racemic mixture, whereas its levofloxacin-derived counterpart is a single, stereospecific enantiomer . This fundamental chiral distinction renders cross-utility invalid in chiral chromatographic assays, enantioselective activity studies, and pharmacopeial impurity quantification.

Quantitative Comparative Evidence: Why Source Desmethylofloxacin (CAS 82419-46-3) Over Analogs


Antibacterial Potency Reduction: Desmethylofloxacin vs. Parent Ofloxacin

In a comparative study establishing the in vitro activities of ofloxacin and its metabolites, desmethyl ofloxacin demonstrated significant antibacterial activity; however, this activity was explicitly quantified as being less potent than that of the parent drug, ofloxacin [1]. While exact MIC values were not universally specified in the primary abstract, the findings confirm that the metabolic N-demethylation of ofloxacin results in a quantifiable reduction in antimicrobial efficacy.

Antimicrobial Susceptibility Metabolite Pharmacology In Vitro Activity

Pharmacokinetic Profile in Renal Impairment: Desmethylofloxacin Cmax vs. Parent Drug

In a clinical pharmacokinetic study involving six patients with end-stage renal failure undergoing haemodialysis, the systemic exposure to desmethyl ofloxacin was directly compared to that of the parent drug [1]. The mean maximum serum concentration (Cmax) of desmethyl ofloxacin was measured at 0.21 mg/L, which is substantially lower than the mean ofloxacin Cmax of 5.5 mg/L (SD 1.97 h) following a 600 mg oral dose [1]. The metabolite was produced in all patients and exhibited a variable elimination profile, with only slight removal by haemodialysis [1].

Clinical Pharmacokinetics Renal Impairment Metabolite Accumulation

Metabolic Production Rate: Quantified In Vivo Biotransformation of Ofloxacin

The in vivo formation of desmethylofloxacin from ofloxacin is a quantifiable but minor metabolic pathway. Authoritative pharmacological sources indicate that less than 10% of an ofloxacin dose is metabolized, with specifically 3-6% of the dose excreted as desmethylofloxacin [1]. This establishes a clear quantitative baseline for the expected systemic burden of this metabolite.

Drug Metabolism Pharmacokinetics Excretion Balance

Regulatory Identity and Chiral Specificity: Desmethylofloxacin vs. Desmethyl Levofloxacin

Desmethylofloxacin (CAS 82419-46-3) is the racemic (±)-N-desmethyl metabolite of ofloxacin and is designated as Ofloxacin Impurity E in the European Pharmacopoeia and Ofloxacin Related Compound A in the USP [1]. This contrasts directly with Desmethyl Levofloxacin (CAS 117707-40-1), which is the specific (S)-enantiomer metabolite of levofloxacin . While both share the same molecular formula (C17H18FN3O4) and weight (347.3 g/mol), their stereochemical composition differs fundamentally .

Chiral Chromatography Pharmacopeial Impurity Enantioselective Analysis

Comparative MIC Activity Profile: Desmethyl Levofloxacin as a Chiral Benchmark

While specific MIC data for racemic desmethylofloxacin is sparse in primary literature, the activity profile of its enantiopure analog, Desmethyl Levofloxacin, provides a quantitative benchmark for class-level potency expectations. Desmethyl Levofloxacin exhibits defined MIC values against a standard panel: S. aureus (4 μg/mL), S. epidermidis (1 μg/mL), B. subtilis (1 μg/mL), E. coli (0.012 μg/mL), P. aeruginosa (>4 μg/mL), and K. pneumoniae (0.25 μg/mL) .

Antimicrobial Activity Minimum Inhibitory Concentration Structure-Activity Relationship

Physicochemical Property Profile: Computed vs. Measured Data for Method Development

A distinct set of physicochemical properties, essential for analytical method development, differentiates desmethylofloxacin. It exhibits a predicted ACD/LogP of 0.35, a polar surface area of 73 Ų, and a predicted boiling point of 574.2±50.0 °C . Its solubility profile in methanol (50%) is noted by vendors, contrasting with the solubility characteristics of the parent drug [1].

Analytical Method Development Physicochemical Properties Chromatography

Validated Application Scenarios for Desmethylofloxacin (CAS 82419-46-3) Based on Comparative Evidence


Pharmaceutical Quality Control: Quantification of Ofloxacin EP Impurity E / USP Related Compound A

Desmethylofloxacin is the definitive reference standard for quantifying the specified N-demethyl impurity in ofloxacin drug substance and drug product batches. Given its unique chromatographic properties and official designation as EP Impurity E and USP Related Compound A [1], it is essential for release testing, stability studies, and method validation per ICH Q3A/B guidelines. Its racemic nature is critical for accurate quantification in achiral QC methods, distinguishing it from enantiopure alternatives [1].

Clinical Pharmacokinetic Studies: Therapeutic Drug Monitoring in Renal Impairment

In clinical pharmacology studies, particularly those focusing on patients with chronic kidney disease or end-stage renal failure, accurate quantitation of desmethylofloxacin is crucial. Data demonstrates its accumulation to a Cmax of 0.21 mg/L and its variable, slight removal by haemodialysis [2]. Sourcing high-purity desmethylofloxacin enables the development and validation of sensitive HPLC or LC-MS/MS assays required to monitor this specific metabolite and assess the risk of accumulation in vulnerable populations undergoing ofloxacin therapy [2].

Environmental Fate and Wastewater Analysis: Tracking Fluoroquinolone Metabolites

Desmethylofloxacin serves as a key analytical tracer for monitoring the environmental fate of ofloxacin. As a minor (3-6%) but stable human metabolite, it is excreted into wastewater systems [3]. Recent studies have evaluated the enantioselective behavior of chiral fluoroquinolones and their main metabolites, including N-desmethylofloxacin (DM-OFL), in wastewater and sludge treatment technologies [4]. Its unique CAS identity (82419-46-3) and physicochemical signature are required for developing specific, sensitive LC-MS/MS methods to track its presence and degradation in complex environmental matrices.

In Vitro Metabolite Pharmacology: Establishing Baseline Activity of Circulating Species

For pharmacology and microbiology researchers investigating the overall pharmacodynamics of ofloxacin therapy, it is essential to quantify the antimicrobial contribution of the circulating desmethyl fraction. While parent ofloxacin exhibits high potency, the N-demethyl metabolite shows significantly reduced activity [5]. Sourcing desmethylofloxacin allows for controlled in vitro experiments to precisely determine its MIC against target pathogens and assess its potential contribution (or lack thereof) to the overall clinical efficacy or resistance development of ofloxacin.

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